Boc-D-Glu(OMe)-OH.DCHA
Overview
Description
Boc-D-Glu(OMe)-OH.DCHA, also known as N-tert-Butoxycarbonyl-D-glutamic acid 1-methyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butoxycarbonyl (Boc) group helps in preventing unwanted side reactions, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Glu(OMe)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms Boc-D-Glu(OH)-OH.
Esterification: The carboxyl group of Boc-D-Glu(OH)-OH is then esterified using methanol and a catalyst like sulfuric acid to form Boc-D-Glu(OMe)-OH.
Formation of the Salt: Finally, Boc-D-Glu(OMe)-OH is reacted with dicyclohexylamine (DCHA) to form the dicyclohexylamine salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-glutamic acid are reacted with Boc-Cl in industrial reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure consistent product quality.
Salt Formation: The final product is obtained by reacting the esterified compound with DCHA in large mixing vessels.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Glu(OMe)-OH.DCHA undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to form Boc-D-Glu(OH)-OH.
Deprotection: The Boc group can be removed under acidic conditions to yield D-Glu(OMe)-OH.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Requires nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: Boc-D-Glu(OH)-OH
Deprotection: D-Glu(OMe)-OH
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-D-Glu(OMe)-OH.DCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: In the development of peptide-based drugs and as a building block for pharmaceuticals.
Industry: Used in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The primary mechanism of action of Boc-D-Glu(OMe)-OH.DCHA involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Glu(OMe)-OH: The L-isomer of the compound, used similarly in peptide synthesis.
Fmoc-D-Glu(OMe)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc.
Cbz-D-Glu(OMe)-OH: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Boc-D-Glu(OMe)-OH.DCHA is unique due to its specific stereochemistry (D-isomer) and the use of the Boc group, which provides a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where precise control over stereochemistry and protection is required.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-HMZWWLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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